6-(Benzoyloxy)hexanoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
137591-00-5 |
|---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
6-benzoyloxyhexanoic acid |
InChI |
InChI=1S/C13H16O4/c14-12(15)9-5-2-6-10-17-13(16)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,14,15) |
InChI Key |
ZMHVTFSCBAAXEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCCCCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 6 Benzoyloxy Hexanoic Acid and Analogous Structures
Direct Esterification Routes
Direct esterification represents the most straightforward pathway to 6-(benzoyloxy)hexanoic acid, involving the formation of the ester bond from corresponding carboxylic acid and alcohol precursors.
Fischer Esterification Approaches for Carboxylic Acids and Alcohols
The Fischer-Speier esterification is a classic and cost-effective method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. In the context of this compound, this reaction would involve 6-hydroxyhexanoic acid and benzoic acid.
The mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid (benzoic acid) by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). This protonation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of the alcohol (6-hydroxyhexanoic acid). This attack forms a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to regenerate the acid catalyst and provide the final ester product, this compound. Since the reaction is an equilibrium, it is typically driven to completion by using an excess of one reactant or by removing the water formed during the reaction.
Catalyst-Mediated Esterification of Hexanoic Acid Derivatives
Beyond traditional Brønsted acids, a range of catalysts can mediate the esterification to form this compound and its analogs. These catalysts can be homogeneous or heterogeneous and are chosen to enhance reaction rates and yields.
Heterogeneous solid acid catalysts, such as zeolites or sulfonic resins, offer advantages in terms of easy separation from the reaction mixture and potential for recycling. For instance, H-beta zeolites have demonstrated high activity in the benzoylation of phenol (B47542) with benzoic acid, a reaction analogous to the formation of the benzoyloxy group. Similarly, sulfonic acid-functionalized mesoporous silicas have been shown to be active and stable catalysts for the esterification of carboxylic acids with alcohols.
The choice of the benzoylating agent can also be varied. Instead of benzoic acid, more reactive derivatives like benzoyl chloride can be used. This approach, often called benzoylation, typically proceeds under basic conditions or in the presence of a Lewis acid and can be highly efficient, preventing unwanted side reactions.
Optimization of Reaction Conditions for Benzoyloxy Moiety Incorporation
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically adjusted include the choice of catalyst, temperature, reaction time, and the molar ratio of reactants.
For Fischer esterification, using a large excess of the alcohol component can shift the equilibrium towards the product side. In the synthesis of analogous benzoylated compounds, it has been observed that optimal conditions may involve a significant excess of the benzoylating reagent and the base. The choice of solvent is also critical; for instance, toluene (B28343) can be used to azeotropically remove water and drive the reaction forward.
The table below summarizes various catalytic systems and conditions relevant to esterification and benzoylation reactions.
| Catalyst System | Reactants | Key Conditions | Outcome | Reference |
| Brønsted Acids (e.g., H₂SO₄) | Carboxylic Acid + Alcohol | Excess alcohol, removal of water | Drives equilibrium to favor ester product | , |
| H-beta Zeolite | Phenol + Benzoic Acid | 190 °C, solvent-free | High conversion and yield of benzoylated products | |
| Sulfonic Resins | Oleic Acid + 1,3-Propanediol | Heterogeneous catalysis | High conversion to ester product | |
| Benzoyl Chloride / Base | Sulfamoyl Carboxylic Acids | Mild conditions | Excellent yields (60-99%) of benzoylated products |
Functional Group Interconversion Strategies
Functional group interconversion provides alternative synthetic routes by preparing the target molecule from precursors that already possess the hexanoic acid backbone but require modification of their functional groups.
Preparation from Hydroxy-functionalized Hexanoic Acid Precursors
This strategy relies on synthesizing the key precursor, 6-hydroxyhexanoic acid, which is then esterified as described in the direct esterification routes. A common and sustainable method for preparing 6-hydroxyhexanoic acid is through the hydrolysis of ε-caprolactone.
The synthesis typically involves the following steps:
Hydrolysis of ε-caprolactone: ε-caprolactone is treated with an aqueous base, such as sodium hydroxide (B78521) (NaOH), followed by neutralization with an acid (e.g., using an ion-exchange resin) to yield 6-hydroxyhexanoic acid. This reaction effectively opens the lactone ring to produce the linear hydroxy acid.
Esterification: The resulting 6-hydroxyhexanoic acid is then subjected to esterification with benzoic acid or a derivative, using one of the catalytic methods previously discussed to form this compound.
This two-step approach is advantageous when ε-caprolactone is a more readily available or cost-effective starting material than 6-hydroxyhexanoic acid itself.
Derivatization of Amino-Protected Hexanoic Acid Systems
An alternative, though more complex, pathway starts with 6-aminohexanoic acid, a readily available synthetic lysine (B10760008) derivative. This route requires the protection of the amino group, its conversion into a hydroxyl group, and subsequent esterification.
The general sequence for this derivatization is as follows:
Protection of the Amino Group: The amino group of 6-aminohexanoic acid is first protected to prevent it from interfering with subsequent reactions. A common protecting group is the benzyloxycarbonyl (Cbz) group, which is introduced using benzyl (B1604629) chloroformate. This yields N-(benzyloxycarbonyl)-6-aminohexanoic acid.
Conversion of Amino to Hydroxyl Group: The protected amino group can be converted into a hydroxyl group. A standard method for this transformation on a primary amine involves diazotization with a nitrite (B80452) source (e.g., sodium nitrite) under acidic conditions to form a diazonium salt. This intermediate is unstable and can be readily displaced by a hydroxyl group upon heating in water, yielding the corresponding 6-hydroxyhexanoic acid derivative (with the carboxylic acid end potentially protected as an ester).
Esterification and Deprotection: The newly formed hydroxyl group is then esterified with a benzoylating agent. If the carboxylic acid was protected during the process, a final deprotection step would be required to yield this compound.
While this multi-step approach is less direct, it showcases the versatility of using functional group interconversions to access the target structure from different precursors like 6-aminohexanoic acid.
Conversion from Related Hexanoic Acid Esters
The synthesis of this compound can be efficiently achieved from precursors such as 6-hydroxyhexanoic acid esters through a standard benzoylation reaction. A common strategy involves the initial preparation of a suitable 6-hydroxyhexanoate (B1236181) ester, such as benzyl 6-hydroxyhexanoate, which can then be acylated.
The precursor, benzyl 6-hydroxyhexanoate, is synthesized from benzyl 6-(tert-butyldimethylsilyloxy)hexanoate. This protected ester is treated with a desilylating agent, such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF), in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. The reaction proceeds until the starting material is consumed, typically over 36 hours, yielding benzyl 6-hydroxyhexanoate in nearly quantitative amounts after purification by silica (B1680970) gel flash chromatography.
Once the 6-hydroxyhexanoate ester is obtained, the terminal hydroxyl group is converted to a benzoyl ester. This is typically accomplished by reacting the alcohol with benzoyl chloride in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction. The reaction is generally carried out in an aprotic solvent like dichloromethane (B109758) or diethyl ether. This acylation step directly yields the target molecule, this compound, after the appropriate workup and purification.
Table 1: Synthesis of Benzyl 6-hydroxyhexanoate Precursor
| Starting Material | Reagents | Solvent | Reaction Time | Yield |
|---|---|---|---|---|
| Benzyl 6-(tert-butyldimethylsilyloxy)hexanoate | Et₃N·3HF | Tetrahydrofuran (THF) | 36 hours | ~100% |
Novel Synthetic Pathways
Recent advancements in catalysis have opened new avenues for the synthesis of carboxylic acids, including this compound and its derivatives. These methods offer alternative strategies that can provide improved selectivity and utilize different starting materials.
A novel approach for synthesizing this compound involves the nickel-catalyzed hydrocarboxylation of terminal unactivated alkenes. This method represents a compelling strategy for the reductive coupling of carbon dioxide (CO₂) with alkenes to form carboxylic acids. Specifically, the reaction utilizes a catalyst system of nickel(II) acetate (B1210297) (Ni(OAc)₂) and a bipyridine ligand, 6,6'-Me₂bpy (dmbpy), to promote the branched-selective reductive coupling of CO₂ with an appropriate alkene precursor.
In the synthesis of this compound, the starting material is 5-benzoyloxypent-1-ene. The reaction proceeds under a CO₂ atmosphere, coupling the alkene with CO₂ to form the desired carboxylic acid. Research has shown that this particular nickel-catalyzed method results in the formation of branched carboxylic acids, contrasting with other methods that yield linear products. However, the catalytic turnover numbers can be limited due to a competing catalyst deactivation process where CO₂ is reduced to carbon monoxide (CO), forming an inactive nickel-CO complex.
Table 2: Nickel-Catalyzed Hydrocarboxylation for this compound Synthesis
| Alkene Substrate | Catalyst System | Carbon Source | Key Outcome | Limitation |
|---|---|---|---|---|
| 5-Benzoyloxypent-1-ene | Ni(OAc)₂ / 6,6'-Me₂bpy (dmbpy) | Carbon Dioxide (CO₂) | Formation of branched carboxylic acid product | Catalyst deactivation via CO formation |
The stereoselective synthesis of chiral derivatives of this compound is crucial for applications where specific stereoisomers are required. A viable strategy involves the creation of a chiral 6-hydroxyhexanoic acid ester intermediate, followed by benzoylation.
The key step is the enantioselective generation of the hydroxyl group. This can be achieved through the asymmetric reduction of a prochiral ketone, specifically an ester of 6-oxohexanoic acid. Biocatalysis using carbonyl reductase enzymes offers a highly effective method for this transformation. These enzymes, often used as whole-cell biocatalysts co-expressing a cofactor regeneration system (e.g., glucose dehydrogenase), can reduce the ketone to the corresponding chiral alcohol with high enantiomeric excess (ee). researchgate.net For example, a carbonyl reductase can asymmetrically reduce the keto group of tert-butyl 6-cyano-3-oxohexanoate to the corresponding (3R,5R)-dihydroxy derivative, demonstrating the utility of this enzymatic approach for creating chiral hydroxyl centers in hexanoate (B1226103) structures. researchgate.net
By applying this strategy to an ester of 6-oxohexanoic acid, a chiral ester of 6-hydroxyhexanoic acid can be produced. The resulting optically active alcohol can then be isolated and subsequently subjected to benzoylation, as described in section 2.2.3, to yield the desired chiral this compound derivative. This two-step approach, combining enzymatic reduction and chemical acylation, provides a robust pathway to enantiomerically enriched target molecules.
Table 3: Proposed Stereoselective Synthesis Pathway
| Step | Reaction Type | Substrate | Key Reagent/Catalyst | Product |
|---|---|---|---|---|
| 1 | Asymmetric Enzymatic Reduction | Alkyl 6-oxohexanoate | Carbonyl Reductase / Cofactor System | Chiral Alkyl 6-hydroxyhexanoate |
| 2 | Benzoylation (Acylation) | Chiral Alkyl 6-hydroxyhexanoate | Benzoyl chloride / Pyridine | Chiral Alkyl 6-(benzoyloxy)hexanoate |
Chemical Reactivity and Mechanistic Investigations of 6 Benzoyloxy Hexanoic Acid
Hydrolytic Behavior of the Ester Linkage
The ester linkage in 6-(benzoyloxy)hexanoic acid is susceptible to hydrolysis, a reaction that involves the cleavage of the bond between the carbonyl carbon and the ether oxygen, typically in the presence of water. This process can be catalyzed by either acid or base, with the latter, known as saponification, generally being irreversible.
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide (B78521) ion (OH⁻), a potent nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This addition leads to the formation of a tetrahedral alkoxide intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the 6-carboxyhexanolate as the leaving group. The resulting benzoic acid is immediately deprotonated by the basic conditions to form the benzoate (B1203000) salt, while the leaving group is protonated by the solvent, yielding 6-hydroxyhexanoic acid. The final step, the acid-base reaction between the benzoic acid and the base, drives the equilibrium toward the products, making the reaction effectively irreversible.
Acid-Catalyzed Hydrolysis: In an acidic medium, the carbonyl oxygen of the ester is first protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weaker nucleophile, such as a water molecule. The attack by water forms a tetrahedral intermediate. Following a series of proton transfers, a molecule of 6-hydroxyhexanoic acid is eliminated, and the protonated benzoic acid is deprotonated to regenerate the acid catalyst. This process is reversible, and the position of the equilibrium can be influenced by the concentration of reactants and products.
Intramolecular catalysis is also a possibility, where the terminal carboxylic acid group could potentially participate in the hydrolysis of the ester linkage, especially if it can form a transient five- or six-membered ring intermediate, though this is less common for a hexanoic acid chain. masterorganicchemistry.com
Nucleophilic Acyl Substitution Reactions at the Ester Carbonyl
The reaction of the ester functional group in this compound is dominated by nucleophilic acyl substitution. libretexts.orglibretexts.org This class of reactions involves the replacement of the alkoxy group (-O-(CH₂)₅-COOH) with a different nucleophile. The general mechanism is a two-step addition-elimination process that proceeds through a characteristic tetrahedral intermediate. uomustansiriyah.edu.iq
The relative reactivity of carboxylic acid derivatives in these substitutions is a critical factor. Esters are moderately reactive, less so than acid chlorides and anhydrides, but more reactive than amides. youtube.com This hierarchy is primarily determined by the stability of the leaving group; better leaving groups are weaker bases. youtube.com
Common Nucleophilic Acyl Substitution Reactions:
Aminolysis: The reaction with ammonia (B1221849) or primary/secondary amines to form amides. For instance, reacting this compound with ammonia would yield benzamide (B126) and 6-hydroxyhexanoic acid.
Transesterification: The reaction with an alcohol, typically under acidic or basic catalysis, to form a different ester. For example, treatment with methanol (B129727) in the presence of an acid catalyst would produce methyl benzoate and 6-hydroxyhexanoic acid.
Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the ester. This occurs via nucleophilic acyl substitution where a hydride ion (H⁻) acts as the nucleophile, initially forming an aldehyde which is then immediately reduced further to yield benzyl (B1604629) alcohol and 1,6-hexanediol (B165255) (from the subsequent reduction of the carboxylic acid). uomustansiriyah.edu.iq
| Derivative Type | Structure (R=Acyl Group) | Leaving Group | Relative Reactivity |
|---|---|---|---|
| Acid Chloride | R-CO-Cl | Cl⁻ | Highest |
| Acid Anhydride | R-CO-O-CO-R' | R'COO⁻ | High |
| Ester | R-CO-OR' | R'O⁻ | Moderate |
| Amide | R-CO-NR'₂ | R'₂N⁻ | Low |
Electrophilic Aromatic Substitution on the Benzoyl Ring System
The benzoyl portion of this compound can undergo electrophilic aromatic substitution (SEAr), a reaction where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The substituent already present on the ring—in this case, the -O-CO-(CH₂)₅-COOH group—governs both the rate of the reaction and the position (regioselectivity) of the incoming electrophile. wikipedia.org
The substituent can be analyzed in two parts: the ester oxygen directly attached to the ring and the adjacent carbonyl group.
Directing Effect: The oxygen atom has lone pairs of electrons that it can donate to the ring through resonance. This electron donation stabilizes the carbocation intermediate (the sigma complex) when the electrophile adds to the ortho or para positions. libretexts.org Therefore, the ester group is an ortho, para-director .
Reactivity Effect: While the oxygen donates electrons via resonance, the entire ester group is also electron-withdrawing due to the inductive effect of the electronegative oxygen and the resonance-withdrawing effect of the carbonyl group. This withdrawal of electron density deactivates the ring, making it less reactive towards electrophiles than benzene (B151609) itself. wikipedia.org Consequently, harsher reaction conditions are often required. wikipedia.org
Typical SEAr reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. This would yield a mixture of 2-nitro- and 4-nitro-substituted products.
Halogenation: Introduction of a halogen (e.g., -Br) using Br₂ and a Lewis acid catalyst like FeBr₃. This would primarily produce ortho- and para-brominated derivatives.
Friedel-Crafts Reactions: Acylation or alkylation of the ring. However, Friedel-Crafts reactions often fail with moderately or strongly deactivated rings, so these reactions may not proceed efficiently. msu.edu
Carboxylic Acid Functional Group Transformations
The terminal carboxylic acid group of this compound is a versatile functional group that can be converted into a variety of other functionalities. msu.edu These transformations typically involve reactions at the carboxyl carbon or the acidic proton.
Esterification: The most common reaction is esterification, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst (Fischer esterification) to form a new ester. For example, reacting the molecule with ethanol (B145695) and a catalytic amount of sulfuric acid would convert the hexanoic acid moiety into an ethyl hexanoate (B1226103) ester, leaving the benzoyl ester intact.
Conversion to Acyl Chloride: The hydroxyl group of the carboxylic acid can be replaced by a chlorine atom using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). msu.edu This converts the carboxylic acid into a more reactive acyl chloride, which is a valuable intermediate for synthesizing other derivatives like amides and anhydrides.
Reduction: The carboxylic acid can be reduced to a primary alcohol. This requires a strong reducing agent like lithium aluminum hydride (LiAlH₄). Simultaneous reduction of the benzoyl ester would also occur, leading to the formation of benzyl alcohol and 1,6-hexanediol.
Decarboxylation: While challenging for simple aliphatic acids, decarboxylation (loss of CO₂) can be achieved under specific conditions, often involving radical pathways. nih.gov
| Transformation | Product Functional Group | Typical Reagent(s) |
|---|---|---|
| Esterification | Ester (-COOR) | Alcohol (ROH), H⁺ catalyst |
| Acyl Halogenation | Acyl Chloride (-COCl) | SOCl₂ or (COCl)₂ |
| Reduction | Primary Alcohol (-CH₂OH) | LiAlH₄ followed by H₂O workup |
| Amide Formation | Amide (-CONR₂) | 1. SOCl₂ 2. Amine (R₂NH) |
Reaction Kinetics and Transition State Analysis
Detailed kinetic studies specifically on this compound are not widely available in the literature. However, the principles of its reaction kinetics can be inferred from studies on similar molecules.
Transition State Analysis: Mechanistic insights can be gained by studying the influence of nucleophile basicity on the reaction rate, often visualized in a Brønsted plot (a graph of the logarithm of the rate constant versus the pKa of the conjugate acid of the nucleophile). The slope of this plot, the Brønsted coefficient (βnuc), provides information about the character of the transition state. For nucleophilic acyl substitution, a βnuc value between 0.3 and 0.5 often indicates that the formation of the tetrahedral intermediate is the rate-limiting step, with a transition state that has a moderate degree of C-N bond formation in the case of aminolysis. nih.govscilit.com
For example, kinetic studies on the aminolysis of other esters have shown a first-order dependence on the amine concentration, with the rate-limiting step being the formation of the tetrahedral intermediate. nih.govresearchgate.net Such an analysis for this compound would involve measuring reaction rates with a series of amines of varying basicity to determine the βnuc value, thereby characterizing the transition state of the nucleophilic attack at the ester carbonyl.
Applications of 6 Benzoyloxy Hexanoic Acid in Advanced Organic Synthesis and Chemical Biology
Building Block in Complex Molecule Construction
The hexanoic acid backbone, often functionalized with a benzoyloxy group or other substituents, serves as a fundamental scaffold for the synthesis of intricate molecular architectures. Its linear chain provides spatial separation between reactive functional groups, a crucial feature in the design of biologically active molecules and chemical probes.
Precursor in Leukotriene Synthesis
Leukotrienes are a group of inflammatory mediators derived from the oxidation of arachidonic acid and are involved in various physiological and pathological processes. nih.govresearchgate.netuq.edu.auresearchgate.netnih.govnih.govgoogle.com The chemical synthesis of these complex lipids often requires chiral building blocks to establish the correct stereochemistry. A derivative of 6-(benzoyloxy)hexanoic acid, specifically methyl 5S-(benzoyloxy)-6-oxohexanoate, has been identified as a key intermediate in the synthesis of leukotrienes. acs.org This compound serves as a crucial synthon, providing a significant portion of the carbon skeleton required for the construction of leukotrienes B4 and A4. acs.org The benzoyloxy group in this precursor serves as a protecting group for a hydroxyl function, which is later revealed or modified in subsequent synthetic steps.
| Compound | Application | Reference |
| Methyl 5S-(benzoyloxy)-6-oxohexanoate | Key intermediate in the synthesis of leukotrienes B4 and A4 | acs.org |
Intermediate in Heterobifunctional Coupling Agent Development
Heterobifunctional coupling agents are molecules that contain two different reactive functional groups, enabling the covalent linkage of two different molecules. covachem.comscbt.comtcichemicals.com These reagents are widely used in bioconjugation to link proteins, peptides, and other biomolecules. The hexanoic acid backbone is a common structural motif in these agents, acting as a flexible spacer between the two reactive ends. nih.govnih.gov For instance, photoreactive heterobifunctional reagents have been synthesized from hexanoic acid, such as succinimido 6-N-(4-azidobenzoyl)aminohexanoate. nih.gov In this example, the hexanoic acid chain separates an amine-reactive succinimidyl ester from a photoreactive azido (B1232118) group. While the benzoyloxy group is not present in this specific agent, the underlying principle of using the 6-carbon chain as a versatile linker is clearly demonstrated. This highlights the adaptability of the 6-(substituted)hexanoic acid scaffold in the design of chemical tools for cross-linking studies.
| Hexanoic Acid Derivative | Functional Groups | Application |
| Succinimido 6-N-(4-azidobenzoyl)aminohexanoate | Succinimidyl ester and Azido group | Photoreactive cross-linking |
| 6-maleimidohexanoic acid N-hydroxysuccinimide ester | Maleimide and N-hydroxysuccinimide ester | Enzyme immunoconjugates |
Scaffold for Modified Amino Acid Derivatives
In peptide and protein chemistry, the modification of amino acids is a powerful strategy to introduce new functionalities, enhance stability, or create novel therapeutic agents. nih.govresearchgate.netmdpi.com Derivatives of hexanoic acid are utilized as scaffolds to construct non-natural or modified amino acids. medchemexpress.comnih.gov For example, (S)-6-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoic acid is a derivative of lysine (B10760008) where the side-chain amino group is part of a hexanoic acid structure. medchemexpress.com This modification allows for the introduction of a flexible, hydrophobic spacer within a peptide sequence. Furthermore, hexanoic acid derivatives are employed in the synthesis of more complex structures, such as bifunctional dendrons, where 2-azido-6-tert-butoxycarbonylamino-hexanoic acid serves as a key building block. acs.org These examples underscore the utility of the hexanoic acid framework as a versatile scaffold for creating diverse amino acid derivatives with tailored properties.
| Modified Hexanoic Acid | Description | Use |
| (S)-6-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoic acid | A protected lysine derivative with a hexanoic acid backbone. | Reagent for peptide synthesis. medchemexpress.com |
| 2-azido-6-tert-butoxycarbonylamino-hexanoic acid | An azido-bearing hexanoic acid derivative. | Precursor for scaffold-modifiable bifunctional dendrons. acs.org |
Role in Biomolecular Conjugation Strategies
The ability to covalently link different molecules with precision is fundamental to many areas of chemical biology, from drug delivery to diagnostics. The this compound structure, and more broadly the 6-carbon aliphatic chain, provides an ideal linker for these applications.
Hapten Design for Immunological Research
Haptens are small molecules that can elicit an immune response when attached to a larger carrier molecule, such as a protein. nih.govsigmaaldrich.comsemanticscholar.org The design of haptens is crucial for the development of immunoassays and vaccines. A linker arm is often used to connect the hapten to the carrier protein, and the length and nature of this linker can significantly influence the resulting immune response. The hexanoic acid chain is frequently employed as such a linker. For example, in the development of immunoreagents for the mycotoxin zearalenone, 6-(aminooxy)hexanoic acid was used to create a hapten derivative for conjugation to a carrier protein. nih.gov The six-carbon chain provides sufficient distance and flexibility for the hapten to be effectively presented to the immune system. The carboxylic acid end of the hexanoic acid provides a convenient handle for conjugation, while the other end can be modified to attach to the hapten.
Advanced Analytical Methodologies for Characterization and Detection of 6 Benzoyloxy Hexanoic Acid
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the structural elucidation of chemical compounds. By investigating the interaction of electromagnetic radiation with the molecule, detailed information about its atomic composition and bond structure can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule. By mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, the connectivity and stereochemistry of 6-(benzoyloxy)hexanoic acid can be unequivocally established.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the distinct types of protons in its structure. The protons on the benzene (B151609) ring of the benzoyl group are expected to appear in the aromatic region (δ 7.4-8.1 ppm). Specifically, the protons ortho to the carbonyl group would be the most downfield, followed by the para and meta protons. The methylene protons of the hexanoic acid chain would present as a series of multiplets in the aliphatic region. The methylene group attached to the ester oxygen (-O-CH₂-) would be deshielded, appearing around δ 4.3 ppm as a triplet. The methylene group alpha to the carboxylic acid (-CH₂-COOH) would resonate at approximately δ 2.4 ppm, also as a triplet. The remaining methylene groups in the chain would appear as multiplets between δ 1.4 and 1.8 ppm. The acidic proton of the carboxyl group (-COOH) would typically be observed as a broad singlet at a significantly downfield chemical shift, often above δ 10 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom. For this compound, two signals would be expected in the carbonyl region: one for the carboxylic acid carbon (C1) around 179-180 ppm and one for the ester carbonyl carbon (C7) around 166 ppm. The aromatic carbons of the benzoyl group would produce signals between 128 and 134 ppm. The carbon attached to the ester oxygen (C6) would be found at approximately 65 ppm, while the carbon alpha to the carboxylic acid (C2) would be around 34 ppm. The other aliphatic carbons (C3, C4, C5) would resonate further upfield, typically between 24 and 29 ppm.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | ¹H NMR Predicted Shift (ppm) | Multiplicity | ¹³C NMR Predicted Shift (ppm) |
| Carboxyl H | >10 | broad singlet | - |
| Carboxyl C (C1) | - | - | ~179 |
| C2-H₂ | ~2.4 | triplet | ~34 |
| C3-H₂ | ~1.7 | multiplet | ~24 |
| C4-H₂ | ~1.5 | multiplet | ~28 |
| C5-H₂ | ~1.8 | multiplet | ~25 |
| C6-H₂ | ~4.3 | triplet | ~65 |
| Ester C=O (C7) | - | - | ~166 |
| Benzoyl C (ipso) | - | - | ~130 |
| Benzoyl C (ortho) | ~8.0 | doublet | ~129 |
| Benzoyl C (meta) | ~7.5 | triplet | ~128 |
| Benzoyl C (para) | ~7.6 | triplet | ~133 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for accurately determining the molecular weight of a compound and for studying its fragmentation patterns, which provides further structural confirmation. For this compound (C₁₃H₁₆O₄), the exact mass can be calculated and compared with the experimentally determined value, confirming the elemental composition.
In techniques like electron ionization (EI), the molecule is fragmented in a predictable manner. A key fragment observed for this compound would be the benzoyl cation ([C₆H₅CO]⁺) at a mass-to-charge ratio (m/z) of 105, which is often a base peak for benzoyl esters. Other significant fragments would arise from the cleavage of the ester bond and fragmentation along the hexanoic acid chain. For instance, the loss of the benzoic acid moiety or the hexanoic acid chain can lead to characteristic ions. Analysis of the trimethylsilyl (TMS) derivative shows characteristic ions resulting from fragmentation. researchgate.net
Interactive Table: Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Structure | Predicted m/z | Significance |
| Benzoyl cation | [C₆H₅CO]⁺ | 105 | Characteristic of benzoyl group, often the base peak. |
| Loss of hydroxyl | [M - OH]⁺ | 219 | Common fragmentation for carboxylic acids. |
| Loss of carboxyl | [M - COOH]⁺ | 191 | Common fragmentation for carboxylic acids. |
| McLafferty Rearrangement | Varies | Varies | Possible fragmentation pathway for the hexanoic acid chain. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by absorptions corresponding to its carboxylic acid and ester moieties.
The most prominent feature would be a very broad absorption band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.orgorgchemboulder.com Superimposed on this broad band would be the sharper C-H stretching absorptions of the aliphatic chain (2850-3000 cm⁻¹) and the aromatic ring (~3030 cm⁻¹). ucla.edu A crucial region is the carbonyl stretching region, where two distinct and strong absorption bands would be expected: one for the ester carbonyl (C=O) group around 1720-1740 cm⁻¹ and another for the carboxylic acid carbonyl (C=O) group at a slightly lower wavenumber, around 1700-1725 cm⁻¹. orgchemboulder.comvscht.cz Additionally, two different C-O stretching vibrations would be visible: one for the ester (around 1270-1300 cm⁻¹) and one for the carboxylic acid (around 1210-1320 cm⁻¹). orgchemboulder.comlibretexts.org
Interactive Table: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500-3300 | Strong, very broad |
| Aromatic C-H | C-H stretch | ~3030 | Variable |
| Aliphatic C-H | C-H stretch | 2850-3000 | Medium to strong |
| Ester Carbonyl | C=O stretch | 1720-1740 | Strong |
| Carboxylic Acid Carbonyl | C=O stretch | 1700-1725 | Strong |
| Ester C-O | C-O stretch | 1270-1300 | Strong |
| Carboxylic Acid C-O | C-O stretch | 1210-1320 | Medium |
| Aromatic Ring | C=C stretch | 1500-1600 | Medium |
Chromatographic Separation and Quantification
Chromatographic techniques are indispensable for separating this compound from complex mixtures and for its precise quantification. The choice between liquid and gas chromatography depends on the volatility and thermal stability of the analyte.
High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is the premier method for the analysis of non-volatile or thermally sensitive compounds like this compound. A reversed-phase HPLC (RP-HPLC) setup is typically employed for its separation and quantification.
A standard method would utilize a C18 stationary phase column, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a gradient mixture of an aqueous solvent (often water with a small amount of acid like phosphoric or formic acid to ensure the carboxylic acid remains protonated) and an organic solvent such as acetonitrile or methanol (B129727). The benzoyl group in this compound provides a strong chromophore, making UV detection at a wavelength around 230 nm highly effective and sensitive. This method allows for the separation of the target compound from starting materials (e.g., 6-hydroxyhexanoic acid, benzoic acid), byproducts, and other impurities, enabling accurate purity assessment and quantification.
Gas Chromatography (GC) for Volatile Derivative Analysis
While direct analysis of carboxylic acids by Gas Chromatography (GC) can be challenging due to their polarity and potential for thermal degradation, it becomes a powerful technique after derivatization. nih.gov To increase volatility and thermal stability, the carboxylic acid group of this compound must be converted into a less polar ester.
A common derivatization procedure involves converting the carboxylic acid to its trimethylsilyl (TMS) ester using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net The resulting TMS derivative is significantly more volatile and suitable for GC analysis. The analysis is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. When coupled with a mass spectrometer (GC-MS), this technique provides excellent separation and definitive identification based on both the retention time and the mass spectrum of the derivative. researchgate.net This approach is highly sensitive and specific for the quantification of this compound in complex samples. jfda-online.com
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification Assessment
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely utilized chromatographic technique in synthetic organic chemistry. sigmaaldrich.comresearchgate.net Its simplicity and efficiency make it an indispensable tool for the qualitative analysis of the synthesis of this compound. The primary applications in this context are twofold: monitoring the real-time progress of the esterification reaction and assessing the purity of the final product after isolation and purification. researchgate.net
The principle of TLC separation relies on the differential partitioning of compounds between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, on a flat plate) and a mobile phase (a solvent or solvent mixture). In the case of this compound synthesis, the separation of the product from its precursors, such as 6-hydroxyhexanoic acid and benzoic acid, is based on differences in their polarity.
Reaction Monitoring
The synthesis of this compound, commonly achieved through the esterification of 6-hydroxyhexanoic acid with a benzoylating agent like benzoyl chloride or benzoic acid, can be effectively monitored using TLC. The progress of the reaction is tracked by observing the disappearance of the starting materials and the concurrent appearance of the product.
The procedure involves the following steps:
Sample Application : A baseline is drawn near the bottom of a TLC plate (e.g., Silica gel 60 F254). Small spots of the starting materials (6-hydroxyhexanoic acid and the benzoylating agent) are applied as references. As the reaction proceeds, small aliquots of the reaction mixture are taken at regular intervals (e.g., 0, 1, 2, and 4 hours) and spotted on the plate. sigmaaldrich.com
Development : The plate is placed in a sealed chamber containing a suitable mobile phase, or eluent. A common solvent system for separating compounds of intermediate polarity, such as esters and carboxylic acids, is a mixture of a nonpolar solvent and a more polar solvent, for example, hexane and ethyl acetate (B1210297) or toluene (B28343) and ethanol (B145695). sigmaaldrich.com The mobile phase ascends the plate via capillary action, carrying the components of the spotted mixtures at different rates.
Visualization : Since this compound and its precursors are typically colorless, visualization techniques are required. The presence of the benzoyl group allows for easy detection under ultraviolet (UV) light at a wavelength of 254 nm, where aromatic compounds absorb light and appear as dark spots. sigmaaldrich.com Alternatively, the plate can be stained with a chemical reagent, such as potassium permanganate or p-anisaldehyde stain, which reacts with the compounds to produce colored spots.
Interpretation : The separation is quantified by the Retention Factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.
Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The polarity of the molecules dictates their Rƒ value. The highly polar silica gel stationary phase interacts strongly with polar compounds, impeding their movement up the plate and resulting in a lower Rƒ value. 6-hydroxyhexanoic acid, with both a hydroxyl and a carboxylic acid group, is the most polar and will have the lowest Rƒ. Benzoic acid is also polar but typically less so than 6-hydroxyhexanoic acid. The product, this compound, is an ester and is significantly less polar than either starting material; therefore, it will travel furthest up the plate and exhibit the highest Rƒ value.
By comparing the spots from the reaction mixture over time, a chemist can qualitatively determine the reaction's progress. The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible.
Purification Assessment
Following the reaction, TLC is crucial for assessing the purity of the isolated this compound. After workup and initial purification, a sample of the product is spotted on a TLC plate.
A single, well-defined spot at the expected Rƒ for the product indicates a high degree of purity.
The presence of multiple spots signifies impurities. For instance, a spot with a low Rƒ may indicate residual 6-hydroxyhexanoic acid, while a spot at an intermediate Rƒ could correspond to unreacted benzoic acid.
TLC is also instrumental in optimizing purification by column chromatography. Different solvent systems can be tested on TLC plates to find the optimal mobile phase that provides the best separation between the product and impurities. Fractions collected from the column can then be quickly analyzed by TLC to identify those containing the pure desired compound.
The table below provides representative Rƒ values for the compounds involved in the synthesis, illustrating a typical separation profile.
Table 1: Representative TLC Data for the Synthesis of this compound
| Compound Name | Role | Polarity | Expected Rƒ Value* |
| 6-Hydroxyhexanoic acid | Starting Material | High | 0.15 |
| Benzoic acid | Starting Material | Medium | 0.40 |
| This compound | Product | Low | 0.65 |
*Note: Rƒ values are illustrative and highly dependent on the specific conditions used, including the exact composition of the mobile phase, the type of stationary phase, temperature, and chamber saturation. The values shown are typical for a separation on a silica gel plate using a mobile phase of Hexane:Ethyl Acetate (7:3, v/v).
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations for Molecular Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 6-(benzoyloxy)hexanoic acid. Although specific DFT studies on this compound are not readily found, the methodologies have been widely applied to related carboxylic acids and esters. researchgate.netaip.org
These calculations can provide a wealth of information, including optimized molecular geometry, electronic properties, and spectroscopic signatures. Key parameters that can be determined include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). nih.gov The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net
Reactivity descriptors, such as chemical potential (μ), hardness (η), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. nih.govresearchgate.net These descriptors help in predicting the sites of electrophilic and nucleophilic attack, thus offering a theoretical basis for understanding the molecule's role in chemical reactions. For instance, the MEP can visually represent the regions of a molecule that are rich or poor in electrons, guiding the prediction of intermolecular interactions. nih.gov
Illustrative Data Table of Calculated Quantum Chemical Descriptors
The following table presents a hypothetical set of quantum chemical descriptors for this compound, calculated using a common DFT method like B3LYP with a 6-311G+(d,p) basis set. This data is for illustrative purposes to demonstrate the type of information that can be obtained from such calculations. mdpi.commdpi.com
| Descriptor | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |
| LUMO Energy | -0.5 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 6.7 eV | Indicator of chemical reactivity and stability. researchgate.net |
| Chemical Potential (μ) | -3.85 eV | Describes the escaping tendency of electrons from a system. nih.gov |
| Chemical Hardness (η) | 3.35 eV | Quantifies the resistance to charge transfer. nih.gov |
| Electrophilicity Index (ω) | 2.21 eV | Measures the propensity to accept electrons. researchgate.net |
| Calculated pKa | 4.5 | Predicted acid dissociation constant of the carboxylic acid group. nih.govmdpi.com |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. nih.gov For a flexible molecule like this compound, with its rotatable bonds in the hexanoic acid chain and the ester linkage, MD simulations can provide a detailed picture of its conformational landscape in various environments, such as in a vacuum, in solution, or at interfaces. nih.govsci-hub.se
While specific MD studies on this compound are not prominent in the literature, simulations of related long-chain fatty acids and their esters have demonstrated the utility of this approach. mdpi.com Such simulations can reveal the preferred conformations of the molecule, the dynamics of the alkyl chain, and the orientation of the benzoyl group relative to the rest of the molecule. This information is crucial for understanding how the molecule interacts with other molecules, such as solvents or biological receptors. nih.gov
MD simulations can also be used to calculate various structural and dynamic properties, such as radial distribution functions, which describe the probability of finding another atom at a certain distance from a reference atom, and dihedral angle distributions, which reveal the preferred torsional angles of the molecule's backbone. nih.gov
Illustrative Data Table of Conformational Analysis from a Hypothetical MD Simulation
This table provides an example of the type of data that could be generated from an MD simulation of this compound in an aqueous solution. The data is for illustrative purposes.
| Parameter | Illustrative Finding | Interpretation |
|---|---|---|
| End-to-End Distance of Hexanoic Acid Chain | Average of 6.5 Å | Indicates the average extension of the aliphatic chain in solution. |
| Solvent Accessible Surface Area (SASA) | Average of 450 Ų | Represents the surface area of the molecule exposed to the solvent. |
| Number of Hydrogen Bonds with Water | Average of 3.5 | Quantifies the interaction of the polar carboxyl and ester groups with water molecules. |
| Dihedral Angle Distribution of C-O-C=O | Peak at 180° (trans) | Suggests a preference for a planar conformation around the ester group. |
Mechanistic Insights through Computational Modeling
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions at the molecular level. For this compound, a key reaction of interest is the hydrolysis of the ester bond, which can be catalyzed by either an acid or a base. researchgate.netacs.org Computational studies on the hydrolysis of similar esters have provided detailed mechanistic pathways, including the structures of transition states and intermediates. researchgate.netnih.gov
By mapping the potential energy surface of the reaction, computational methods can determine the activation energies for different steps in the reaction mechanism. This allows for a comparison of the feasibility of different proposed mechanisms. For example, in the base-catalyzed hydrolysis of an ester, calculations can model the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent departure of the leaving group. nih.gov
Such studies provide a level of detail that is often difficult to obtain through experimental methods alone and can be crucial for understanding the factors that influence the rate and outcome of a chemical reaction. researchgate.net
Structure-Activity Relationship (SAR) Studies via Computational Methods
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug discovery and materials science. These studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or other properties. dergipark.org.trijarsct.co.in
While no specific QSAR studies involving this compound have been identified, the principles of QSAR can be applied to understand how modifications to its structure would affect its properties. For example, a QSAR study could be designed to investigate the antimicrobial activity of a series of benzoyl esters of varying alkyl chain lengths. researchgate.netchitkara.edu.in
In such a study, a set of molecular descriptors would be calculated for each compound in the series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). researchgate.netresearchgate.net Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. dergipark.org.tr A well-validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with desired properties. mdpi.com
Future Research Directions and Emerging Paradigms
Sustainable Synthetic Pathways for 6-(Benzoyloxy)hexanoic Acid
The imperative for environmentally benign chemical manufacturing has spurred research into sustainable routes for producing specialty chemicals like this compound. Traditional synthetic methods often rely on petroleum-based feedstocks and harsh reaction conditions. Emerging paradigms focus on integrating biocatalysis and chemical catalysis to create greener, more efficient pathways.
A promising strategy begins with the bio-based production of key C6 platform chemicals, such as 6-hydroxyhexanoic acid and ε-caprolactone. rsc.orgresearchgate.net Research has demonstrated that microorganisms like Gluconobacter oxydans can selectively oxidize 1,6-hexanediol (B165255), which can be derived from biobased 5-hydroxymethylfurfural, to produce 6-hydroxyhexanoic acid. rsc.org This biological step provides a renewable source for the core aliphatic chain of the target molecule.
Following the biosynthesis of the 6-hydroxyhexanoic acid precursor, the subsequent benzoylation step can be achieved through chemo-enzymatic methods. researchgate.netnih.gov Lipases, particularly immobilized forms like Candida antarctica lipase (B570770) B (CalB), are highly effective catalysts for esterification reactions under mild conditions. almacgroup.comnih.gov These enzymatic processes offer high selectivity, reduce the formation of byproducts, and operate at lower temperatures, thereby decreasing energy consumption compared to conventional chemical catalysis. mdpi.com This two-step, integrated bio- and chemo-enzymatic approach represents a significant advancement toward a sustainable synthesis of this compound.
| Synthetic Stage | Approach | Precursor(s) | Key Catalyst/System | Key Advantages |
|---|---|---|---|---|
| C6 Backbone Synthesis | Biocatalysis | 1,6-Hexanediol (from bio-based HMF) | Gluconobacter oxydans | Renewable feedstock, high selectivity, mild conditions. rsc.org |
| Benzoylation | Enzymatic Catalysis | 6-Hydroxyhexanoic acid, Benzoic acid (or activated derivative) | Immobilized Lipase (e.g., CalB) | High chemo- and regioselectivity, reduced waste, lower energy input, catalyst reusability. almacgroup.comnih.gov |
Exploration of Novel Catalytic Systems for its Derivatization
The derivatization of this compound is crucial for tuning its properties and expanding its applications. Future research is focused on developing novel catalytic systems that offer enhanced control over selectivity and reactivity at its distinct functional groups: the terminal carboxylic acid and the benzoyl ester linkage.
For modifications at the carboxylic acid terminus, research into advanced catalytic systems for amidation and esterification is ongoing. While traditional methods exist, novel catalysts such as bifunctional thiourea-arylboronic acid hybrids are being explored for highly enantioselective additions to α,β-unsaturated carboxylic acids, a principle that could be adapted for other targeted modifications. jst.go.jp Such catalysts can activate the carboxylic acid under mild conditions, enabling reactions with a broad range of nucleophiles while controlling stereochemistry.
Derivatization via the benzoyl ester group opens pathways to other functionalities. Lipase-catalyzed transesterification or aminolysis presents a green alternative to traditional chemical hydrolysis followed by re-functionalization. nih.gov These enzymes can operate in non-aqueous solvents and selectively cleave or exchange the benzoyl group without affecting the carboxylic acid, allowing for the introduction of different acyl groups or the unmasking of the hydroxyl functionality for further reaction. The development of new enzyme variants through protein engineering promises to yield catalysts with tailored substrate specificities and enhanced stability, further refining the derivatization possibilities. almacgroup.com
| Functional Group Target | Reaction Type | Catalytic System | Potential Outcome/Benefit |
|---|---|---|---|
| Carboxylic Acid | Amidation / Esterification | Bifunctional Organocatalysts (e.g., Thiourea-boronic acid) | High selectivity and yield under mild conditions; potential for stereocontrol in complex derivatives. jst.go.jp |
| Carboxylic Acid | Reduction | Carboxylic Acid Reductases (CARs) | Conversion of the acid to an aldehyde or alcohol for further functionalization in aqueous systems. bangor.ac.uk |
| Benzoyl Ester | Transesterification / Aminolysis | Engineered Lipases | Selective exchange of the benzoyl group or conversion to an amide; green reaction conditions. nih.gov |
| Aliphatic Chain | C-H Functionalization | Transition Metal Catalysts (e.g., Palladium, Rhodium) | Introduction of new functional groups along the hexanoic acid backbone, creating complex scaffolds. |
Advanced Applications in Targeted Chemical Delivery Systems Research
The chemical structure of this compound, featuring a lipophilic benzoyl group, a flexible six-carbon spacer, and a reactive carboxylic acid handle, makes it an attractive building block for advanced chemical and drug delivery systems. Its potential is most evident in the field of polymer-drug conjugates (PDCs). nih.govmdpi.com
The monomeric unit of poly(ε-caprolactone) (PCL), 6-hydroxyhexanoic acid, is a well-established component of biodegradable polyesters used in biomedical applications. almacgroup.comresearchgate.net By analogy, this compound can be envisioned as a functional monomer. Its polymerization could yield a polyester (B1180765) with pendant benzoyloxy groups, which could be hydrolyzed post-delivery to alter the polymer's properties or release a payload.
More directly, the molecule can act as a cleavable linker in PDCs. The carboxylic acid can be covalently attached to a polymer backbone (such as polyethylene (B3416737) glycol, PEG) or a targeting ligand, while a therapeutic agent can be conjugated via the ester linkage (after replacing the benzoyl group). The ester bond is susceptible to enzymatic or hydrolytic cleavage within the target tissue, ensuring controlled release of the active compound. This design can improve the solubility and pharmacokinetic profile of a conjugated drug. nih.gov
| Delivery System Concept | Role of this compound Moiety | Polymer/Carrier Example | Intended Therapeutic Application |
|---|---|---|---|
| Functionalized Polyester Nanoparticle | As a modified monomer to create functional PCL-like polymers. | Poly[6-(benzoyloxy)caprolactone] | Encapsulation and controlled release of hydrophobic drugs. |
| Polymer-Drug Conjugate (PDC) | As a cleavable linker between a polymer and a drug. | Polyethylene glycol (PEG) | To improve drug solubility, stability, and circulation half-life. nih.gov |
| Prodrug Design | As a promoiety where the benzoyl group is replaced by a drug, which is released upon ester hydrolysis. | Hyaluronic Acid | Targeted delivery to cancer cells overexpressing specific receptors. |
Integration with High-Throughput Screening Methodologies in Chemical Discovery
In modern chemical discovery, the ability to rapidly synthesize and screen large numbers of diverse compounds is paramount. Combinatorial chemistry, coupled with high-throughput screening (HTS), provides a powerful engine for identifying new molecules with desired biological or material properties. nih.govijpsonline.com The bifunctional nature of this compound makes it an excellent scaffold for the construction of chemical libraries.
Using solid-phase synthesis, the carboxylic acid end of this compound can be anchored to a resin bead. acs.org From this anchor point, a library of compounds can be generated. For instance, the benzoyl ester can be cleaved to reveal the hydroxyl group, which can then be reacted with a diverse set of building blocks (e.g., carboxylic acids, isocyanates). Alternatively, the anchored molecule can be subjected to a variety of reaction conditions in parallel, with each well of a microtiter plate containing a different reagent. This parallel synthesis approach allows for the rapid creation of hundreds or thousands of distinct derivatives. ijpsonline.com
The "one-bead one-compound" methodology is particularly well-suited for this scaffold. nih.gov Using a split-pool synthesis strategy, a vast number of unique compounds can be generated, where each bead carries a single chemical entity. These libraries can then be screened en masse against biological targets. The structure of this compound provides at least two points of diversity, enabling the exploration of a significant chemical space to discover new leads for drug development or materials science. researchgate.net
| Combinatorial Strategy | Role of this compound | Point of Diversity 1 (R1) | Point of Diversity 2 (R2) | Potential Library Size |
|---|---|---|---|---|
| Parallel Solid-Phase Synthesis | Scaffold anchored to resin via carboxylic acid. | Amidation of the carboxylic acid with a library of amines. | Acylation of the hydroxyl group (after debenzoylation) with a library of acyl chlorides. | (No. of amines) x (No. of acyl chlorides) |
| Split-Pool Synthesis | Core building block. | Reaction at the carboxylic acid terminus. | Reaction at the hydroxyl terminus (after debenzoylation). | Potentially 10³ - 10⁵ compounds. acs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
